(Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives like (Z)-2-(3,4-dimethoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves strategic reactions utilizing acrolein dimer and 1,3-dicarbonyl compounds, catalyzed by Lewis acids and N-bromosuccinimide (NBS) as an oxidizing agent. This method has been successfully applied to synthesize commercially significant drug molecules, showcasing the versatility of benzofuran synthesis techniques (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives related to this compound has been elucidated through single crystal X-ray diffraction, revealing significant insights into their configuration. Such studies help in understanding the coplanarity of imino groups with adjacent benzene rings and the dihedral angles formed, providing a deeper insight into the molecular geometry of these compounds (Khalaji et al., 2013).
Chemical Reactions and Properties
Palladium-catalyzed carbonylative synthesis represents a notable method for constructing benzofuran derivatives from 2-hydroxybenzyl alcohols, using formic acid as a carbon monoxide source. This approach yields a variety of benzofuran-2(3H)-one derivatives, demonstrating the compound's reactivity and functional versatility (Li et al., 2017).
Physical Properties Analysis
The physical properties, such as vibrational and electronic spectra of benzofuran derivatives, have been studied using both experimental techniques and density functional theory (DFT). These analyses offer valuable information on the optimized parameters, vibrational frequencies, and the compound's fluorescence properties, contributing to a comprehensive understanding of its physical characteristics (Veeraiah et al., 2012).
Chemical Properties Analysis
A novel synthesis approach via Strecker reaction for benzofuran derivatives illustrates the chemical versatility and reactivity of these compounds. This method not only simplifies the synthetic process but also highlights the compounds' antioxidant activities, underscoring the chemical properties and potential utility of benzofuran derivatives in various applications (Ezzatzadeh & Hossaini, 2018).
properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-14-5-6-15-17(10-14)26-19(20(15)22)9-13-4-7-16(23-2)18(8-13)24-3/h4-10H,11H2,1-3H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFVSPQNLQQHRG-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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